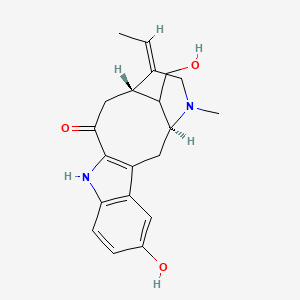

10-Hydroxy-16-epiaffinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |

InChI |

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3-/t13-,16?,18+/m1/s1 |

InChI Key |

MOAWWDRCFPJTIT-UVTBBOSTSA-N |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=C3C=C(C=C4)O)C |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

10-Hydroxy-16-epiaffinine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring alkaloid that has been isolated from the plant Rauvolfia verticillata of the Apocynaceae family. This document provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the reported information and highlights areas where further research is needed.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that some of these properties are predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |

| Molecular Weight | 340.4 g/mol | [1] |

| IUPAC Name | (1S,15R,17S,18S)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | |

| Appearance | Yellow powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |

| pKa (Predicted) | 9.72 ± 0.40 | |

| Density (Predicted) | 1.308 ± 0.06 g/cm³ | |

| Purity | >95% to ≥98% (as reported by commercial suppliers) |

Note: Experimental values for melting point and boiling point have not been reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in readily available scientific literature. However, based on general procedures for the isolation of alkaloids from Rauvolfia species, a probable workflow can be outlined.

General Isolation and Purification Workflow

The isolation of alkaloids from plant material typically involves extraction, partitioning, and chromatographic separation.

Caption: A generalized workflow for the isolation of this compound.

Structure and Spectral Data

The chemical structure of this compound is characterized by a complex pentacyclic indole (B1671886) alkaloid framework.

While specific NMR and mass spectra for this compound are not available in the public domain, the characterization of such a molecule would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact molecular weight. Fragmentation patterns observed in MS/MS experiments provide valuable information about the structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the chromophore system present.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Many alkaloids isolated from Rauvolfia species are known to possess pharmacological activities, including antihypertensive and antiarrhythmic effects. Future research is required to investigate the potential biological functions of this compound.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure. While basic physicochemical properties are known or have been predicted, a significant gap exists in the experimental data, including its melting point, boiling point, detailed spectral analyses, and, most importantly, its biological activity. Further research is warranted to fully characterize this compound and to explore its potential pharmacological applications. The logical progression of research would involve the re-isolation of the compound to perform comprehensive spectroscopic analysis and to screen it for various biological activities.

Caption: The logical relationship between current knowledge and future research.

References

Biosynthesis pathway of sarpagine-type alkaloids like 10-Hydroxy-16-epiaffinine.

An in-depth guide to the biosynthesis of sarpagine-type alkaloids, including 10-Hydroxy-16-epiaffinine, designed for researchers and drug development professionals.

Abstract

Sarpagine-type monoterpenoid indole (B1671886) alkaloids (MIAs) represent a structurally diverse class of natural products with significant pharmacological potential, including antiarrhythmic and anticancer properties.[1][2][3] Their complex, polycyclic architectures originate from the central precursor strictosidine (B192452).[4][5] This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the sarpagine (B1680780) core skeleton and subsequent diversification into specific alkaloids like this compound. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and uses pathway diagrams to illustrate the complex transformations involved.

The Central Biosynthetic Pathway: From Strictosidine to the Sarpagine Core

The biosynthesis of all sarpagine-type alkaloids, like the vast majority of over 3,000 MIAs, begins with the pivotal intermediate, strictosidine.[4][6] Strictosidine is formed through a Pictet-Spengler condensation of tryptamine (B22526) and the monoterpene secologanin, a reaction catalyzed by strictosidine synthase (STR).[6][7][8] The pathway to the core sarpagine structure, polyneuridine (B1254981) aldehyde, involves several key enzymatic steps that establish the characteristic C5-C16 bond.[4]

The journey from strictosidine to the key sarpagine intermediate, polyneuridine aldehyde, is a critical sequence. It begins with the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD), yielding strictosidine aglycone. This unstable intermediate is then acted upon by the sarpagan bridge enzyme (SBE) to form polyneuridine aldehyde, which features the crucial C5-C16 linkage that defines the sarpagine framework.[4] An alternative hypothesis suggests that the strictosidine aglycone is first converted to geissoschizine, which is then oxidized by cytochrome P450 enzymes to yield polyneuridine aldehyde.[4][9]

Polyneuridine aldehyde represents a significant branch point. It can be converted by polyneuridine aldehyde esterase (PNAE) into 16-epivellosimine (B1246557), a direct precursor to various sarpagan and ajmalan (B1240692) type alkaloids.[10][11][12]

Caption: Biosynthetic pathway of sarpagine-type alkaloids from precursors to diversified products.

Key Enzymes and Their Characteristics

The biosynthesis of sarpagine alkaloids is orchestrated by a series of highly specific enzymes. Understanding their function and properties is crucial for pathway elucidation and metabolic engineering efforts.

Polyneuridine Aldehyde Esterase (PNAE)

PNAE is a pivotal enzyme that channels the metabolic flux towards the sarpagan and ajmalan skeletons. It catalyzes the conversion of polyneuridine aldehyde into the labile intermediate 16-epivellosimine, transforming the monoterpenoid C10-unit into a C9-unit through hydrolysis and spontaneous decarboxylation.[11][13][14] PNAE exhibits exceptionally high substrate specificity.[11][13] Sequence analysis reveals that PNAE is a member of the α/β hydrolase superfamily, possessing a conserved catalytic triad (B1167595) (Ser-87, Asp-216, His-244) typical for this family.[10][12][14]

Sarpagan Bridge Enzyme (SBE) / Geissoschizine Oxidase

The formation of the defining C5-C16 bond in the sarpagine core is a critical cyclization step. This is catalyzed by cytochrome P450 monooxygenases known as sarpagan bridge enzymes (SBEs).[9] These enzymes likely convert the strictosidine aglycone or, in an alternative pathway, geissoschizine, into polyneuridine aldehyde.[4][9] Recent studies have identified and characterized SBEs from several MIA-producing plant species, demonstrating their role in producing 16R polyneuridine aldehyde.[9]

Perakine Reductase (PR)

Further down the pathway leading to ajmaline-type alkaloids, perakine reductase (PR) catalyzes the NADPH-dependent reduction of the aldehyde perakine to the alcohol raucaffrinoline.[15] PR is the founding member of a novel aldo-keto reductase (AKR) subfamily, designated AKR13D1.[15] Structural studies show that PR folds into an unusual α8/β6 barrel and undergoes significant conformational changes upon NADPH binding, which creates a large substrate-binding pocket.[15]

Biosynthesis of this compound

Direct literature detailing the complete biosynthetic pathway of this compound is scarce. However, the pathway can be inferred from the known biosynthesis of related sarpagine alkaloids like vellosimine and the general mechanisms of alkaloid modification.

-

Formation of the Sarpagine Skeleton : The pathway would proceed as described above to the formation of 16-epivellosimine.

-

Formation of the Affinine (B1238560) Skeleton : 16-epivellosimine is a plausible precursor to the affinine skeleton through a series of isomerizations, reductions, and potentially N-methylation steps, catalyzed by isomerases, reductases, and methyltransferases, respectively. The exact sequence and enzymes involved in forming the specific stereochemistry of 16-epiaffinine from the sarpagine core require further investigation.

-

Hydroxylation at C-10 : The final step is the hydroxylation at the C-10 position of the indole ring. In plant secondary metabolism, such aromatic hydroxylations are typically catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in the late-stage "tailoring" of alkaloid scaffolds, creating chemical diversity. It is highly probable that a specific P450 enzyme recognizes a precursor like 16-epiaffinine and introduces the hydroxyl group at the C-10 position to yield the final product.

Quantitative Data

Quantitative enzymatic data is essential for modeling metabolic flux and designing synthetic biology approaches. The following table summarizes available kinetic parameters for key enzymes in related pathways. Data for the specific enzymes leading to this compound are not yet published.

| Enzyme | Substrate | Organism | Apparent Kм | Apparent Vmax | Reference Conditions | Source |

| ω-hydroxyacid dehydrogenase | 16-hydroxyhexadecanoic acid | Vicia faba | 1.25 x 10⁻⁴ M | Not specified | pH ~8.0 | [16] |

| ω-hydroxyacid dehydrogenase | NADP | Vicia faba | 3.6 x 10⁻⁵ M | Not specified | pH ~8.0 | [16] |

Note: Data for enzymes directly within the sarpagine pathway are limited in the literature. The data presented is for an analogous enzyme type (dehydrogenase) to illustrate the kind of quantitative information relevant to this field.

Experimental Protocols

Elucidating biosynthetic pathways requires a combination of techniques, including heterologous enzyme expression, in vitro assays, and metabolite analysis.

Protocol: Heterologous Expression and Assay of a P450 Enzyme

This generalized protocol outlines the workflow for characterizing a candidate cytochrome P450 enzyme suspected of catalyzing a hydroxylation step, such as the formation of this compound.

-

Gene Identification & Cloning : Identify a candidate P450 gene from the plant transcriptome via homology searches. Amplify the full-length cDNA and clone it into a suitable expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression : Transform the expression construct into the host organism (e.g., Saccharomyces cerevisiae). Co-express with a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

Microsome Preparation : Grow the recombinant yeast culture. Harvest cells and perform lysis. Isolate the microsomal fraction, which contains the membrane-bound P450 and CPR, via differential centrifugation.

-

In Vitro Enzyme Assay :

-

Prepare a reaction mixture containing: microsomal protein, a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.5), the substrate (e.g., 16-epiaffinine), and an NADPH regenerating system.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Quench the reaction (e.g., by adding ethyl acetate).

-

-

Product Analysis :

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product by comparing its retention time and mass spectrum to an authentic standard or by high-resolution mass spectrometry and NMR if the product is novel.

-

Caption: Experimental workflow for the characterization of a candidate P450 monooxygenase.

Conclusion

The biosynthesis of sarpagine-type alkaloids is a complex and elegant process involving a series of specialized enzymes that construct and decorate a core molecular scaffold. While the central pathway from strictosidine to intermediates like 16-epivellosimine is increasingly understood, the late-stage tailoring steps that produce the vast diversity of natural sarpagine alkaloids, including this compound, remain a fertile ground for discovery. Future research focusing on the identification and characterization of downstream enzymes, particularly cytochrome P450s, reductases, and isomerases, will be critical for fully elucidating these pathways and enabling the synthetic biology-based production of valuable pharmaceutical compounds.

References

- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Strictosidine - Wikipedia [en.wikipedia.org]

- 7. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ddescholar.acemap.info [ddescholar.acemap.info]

- 9. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential active-site residues in polyneuridine aldehyde esterase, a central enzyme of indole alkaloid biosynthesis, by modelling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Polyneuridine-aldehyde esterase - Wikipedia [en.wikipedia.org]

- 15. Crystal structure of perakine reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Structural elucidation of 10-Hydroxy-16-epiaffinine using NMR and mass spectrometry.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine, utilizing modern spectroscopic techniques. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the compound's complex architecture. This document presents plausible spectroscopic data and detailed experimental protocols to serve as a practical reference for researchers engaged in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a naturally occurring indole alkaloid that has been isolated from the leaves and twigs of Rauvolfia verticillata. As a member of the affinine (B1238560) class of alkaloids, it shares a complex polycyclic structure, the precise determination of which is critical for understanding its chemical properties and potential pharmacological activities. The structural elucidation of such molecules relies on a combination of advanced analytical techniques, primarily NMR and MS, to piece together its intricate framework.

Spectroscopic Data

The following tables summarize the plausible ¹H and ¹³C NMR spectroscopic data, as well as key 2D NMR correlations and mass spectrometry fragmentation for this compound. This data is representative of what would be expected for a molecule with this structure, based on established principles of spectroscopic analysis for related indole alkaloids.

NMR Spectroscopic Data

Table 1: Plausible ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (H → C) | Key HSQC Correlation |

| 2 | 135.2 | - | - | - |

| 3 | 52.8 | 3.15, m | C2, C5, C7, C14 | C3-H3 |

| 5 | 55.1 | 3.80, dd (11.5, 4.5) | C3, C6, C7, C21 | C5-H5 |

| 6 | 21.5 | 1.95, m; 2.10, m | C5, C7 | C6-H6 |

| 7 | 108.9 | - | - | - |

| 8 | 128.5 | 7.45, d (7.5) | C7, C9, C13 | C8-H8 |

| 9 | 118.2 | 7.10, t (7.5) | C8, C10, C11, C13 | C9-H9 |

| 10 | 155.0 | - | - | - |

| 11 | 110.1 | 6.80, d (7.5) | C9, C10, C12, C13 | C11-H11 |

| 12 | 121.5 | 7.20, t (7.5) | C10, C11, C13 | C12-H12 |

| 13 | 136.8 | - | - | - |

| 14 | 35.6 | 2.50, m | C3, C15, C16 | C14-H14 |

| 15 | 30.2 | 1.85, m | C14, C16, C20 | C15-H15 |

| 16 | 78.3 | 4.25, d (6.0) | C15, C17, C20 | C16-H16 |

| 17 | 175.4 | - | - | - |

| 18 | 12.5 | 1.15, d (7.0) | C19, C20 | C18-H18 |

| 19 | 119.8 | 5.40, q (7.0) | C18, C20, C21 | C19-H19 |

| 20 | 132.1 | - | - | - |

| 21 | 60.3 | 4.10, d (12.0); 4.35, d (12.0) | C5, C7, C20 | C21-H21 |

| N1-H | - | 8.10, br s | C2, C7, C13 | - |

| 10-OH | - | 9.50, s | C9, C10, C11 | - |

Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Formula | Calculated m/z | Measured m/z | Major Fragment Ions (m/z) |

| ESI+ | C₂₀H₂₄N₂O₃ | 341.1865 [M+H]⁺ | 341.1868 | 323, 295, 268, 198, 170 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

-

Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

1D NMR: ¹H and ¹³C NMR spectra were acquired at 298 K. For ¹H NMR, 32 scans were accumulated with a spectral width of 16 ppm and a relaxation delay of 1.0 s. For ¹³C NMR, 1024 scans were accumulated with a spectral width of 240 ppm and a relaxation delay of 2.0 s.

-

2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed to establish one-bond and multiple-bond correlations, respectively. For the HSQC experiment, a spectral width of 16 ppm in the F2 dimension and 165 ppm in the F1 dimension was used. For the HMBC experiment, a spectral width of 16 ppm in the F2 dimension and 220 ppm in the F1 dimension was used, with a long-range coupling delay optimized for 8 Hz.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

-

Data Acquisition: The sample was infused directly into the ESI source at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a mass resolution of 140,000. The spray voltage was set to 3.5 kV, and the capillary temperature was 320 °C. Data was acquired over a mass range of m/z 100-1000.

Visualizations

Experimental Workflow

Spectroscopic Analysis of 10-Hydroxy-16-epiaffinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

10-Hydroxy-16-epiaffinine is a monoterpenoid indole (B1671886) alkaloid belonging to the structurally complex akuammiline (B1256633) family. Alkaloids in this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, making them promising candidates for drug discovery and development. The precise determination of their molecular structure is a critical first step in understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is the most powerful technique for the unambiguous structural elucidation of such complex natural products.

This document outlines the necessary spectroscopic data and methodologies for the comprehensive characterization of this compound.

Spectroscopic Data (¹H-NMR and ¹³C-NMR)

As of the date of this publication, specific, experimentally determined ¹H-NMR and ¹³C-NMR data for this compound have not been reported in publicly accessible scientific literature. The following tables are provided as templates for the systematic recording of such data once it is obtained. The chemical shifts (δ) are anticipated to be recorded in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H-NMR Spectroscopic Data for this compound (Template)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Template)

| Position | Chemical Shift (δ, ppm) |

Experimental Protocols

The following protocols are representative of the methods used for obtaining NMR spectra of alkaloids and are recommended for the analysis of this compound.

Sample Preparation

A standardized protocol for the preparation of samples for NMR analysis is crucial for data reproducibility.

-

Isolation and Purification: this compound should be isolated from its natural source or synthesized and purified to ≥98% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Dissolution: A precisely weighed sample (typically 1-5 mg) of the purified compound is to be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H-NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for alkaloids.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 16 to 128 scans.

-

-

¹³C-NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlet signals for each carbon.

-

Spectral Width: A spectral width of 200-250 ppm is standard.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

-

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.

Workflow for Alkaloid Analysis

The following diagram illustrates a general workflow for the isolation, characterization, and analysis of a novel or uncharacterized alkaloid like this compound.

Caption: Generalized workflow for the isolation and characterization of alkaloids.

Conclusion

While specific spectroscopic data for this compound remains to be published, this technical guide provides the necessary framework for its acquisition and analysis. The detailed protocols and data templates herein are designed to assist researchers in the systematic and reproducible characterization of this and other related akuammiline alkaloids. The elucidation of the precise chemical structure of this compound will be a valuable contribution to the field of natural product chemistry and may pave the way for future investigations into its potential pharmacological applications.

References

Biological Activity Screening of 10-Hydroxy-16-epiaffinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a monoterpene indole (B1671886) alkaloid belonging to the akuammiline (B1256633) class. Alkaloids within this structural family have demonstrated a range of biological activities, making them of interest for further investigation as potential therapeutic agents. Notably, certain akuammiline alkaloids have exhibited cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the standard methodologies for screening the biological activity of this compound, with a focus on its potential anticancer and antimicrobial properties.

While specific biological activity data for this compound is not yet available in published literature, related macroline-akuammiline bisindole alkaloids have shown significant in vitro cytotoxicity against a panel of human cancer cell lines, with IC50 values reported in the low micromolar range.[1] This provides a strong rationale for the biological evaluation of this compound. This guide will detail the experimental protocols for cytotoxicity, apoptosis, and cell cycle analysis, as well as for determining antimicrobial activity.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical data for the biological screening of this compound to illustrate how results would be structured.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| HT-29 | Colorectal Adenocarcinoma | Data not available |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungi (Yeast) | Data not available |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

A flowchart of the MTT assay for determining cytotoxicity.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

-

Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Logical Flow of Apoptosis Detection

Differentiation of cell states based on Annexin V and PI staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology

-

Preparation of Compound Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Signaling Pathway Analysis

Should this compound demonstrate significant anticancer activity, a subsequent step would be to investigate its mechanism of action, including its effect on key signaling pathways involved in cancer cell proliferation and survival. A common pathway to investigate is the PI3K/Akt pathway.

Hypothetical PI3K/Akt Signaling Pathway Modulation

A potential mechanism of action via inhibition of the PI3K/Akt pathway.

References

Uncharted Territory: The Pharmacological Profile of 10-Hydroxy-16-epiaffinine Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a notable absence of information on the potential pharmacological effects of 10-Hydroxy-16-epiaffinine. This compound is not indexed in major chemical repositories such as PubChem, Scopus, or Web of Science, and no published research appears to have been conducted on its biological activity.

The lack of available data prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research into this specific molecule.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The current void in knowledge means that this compound is an unexplored entity with the potential for novel pharmacological activities. Should this compound be synthesized or isolated, the following hypothetical workflow could serve as a roadmap for its initial characterization.

Proposed Initial Pharmacological Screening Workflow

A logical first step in characterizing a novel compound like this compound would involve a series of in vitro and in silico assays to predict and identify potential biological targets.

Caption: A generalized workflow for the initial pharmacological characterization of a novel compound.

Future Directions

The study of novel alkaloids can be a fruitful area of research, often leading to the discovery of new therapeutic agents. Should this compound become available for study, a systematic investigation beginning with the steps outlined above would be necessary to elucidate its pharmacological profile and potential for drug development.

Researchers interested in this or structurally related compounds are encouraged to perform their own primary research to establish its biological activity. As of this writing, this compound represents a blank slate in the landscape of pharmacology.

An In-Depth Technical Guide to the Derivatives and Analogs of 10-Hydroxy-16-epiaffinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid, represents a compelling scaffold for chemical exploration in drug discovery. This technical guide provides a comprehensive overview of the known and potential derivatives and analogs of this natural product. It details synthetic strategies for the modification of the core sarpagine (B1680780) structure, summarizes reported biological activities, and presents detailed experimental protocols for key chemical transformations. Furthermore, this guide visualizes potential signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this class of compounds.

Introduction to this compound and the Sarpagine Alkaloids

This compound belongs to the sarpagine family of monoterpenoid indole alkaloids, a structurally diverse group of natural products. The sarpagine core is characterized by a rigid pentacyclic framework, which provides a unique three-dimensional architecture for interaction with biological targets. The inherent chemical functionality of this compound, including a hydroxyl group and a reactive indole nucleus, offers multiple avenues for the synthesis of novel derivatives and analogs. The exploration of these derivatives is driven by the diverse biological activities observed in related sarpagine alkaloids, which include anticancer, antibacterial, and neuromodulatory effects.

Synthetic Strategies for Derivatives and Analogs

The generation of derivatives and analogs of this compound can be approached through the modification of the parent molecule or through de novo synthesis of the sarpagine core with subsequent functionalization.

Modification of the this compound Scaffold

Direct chemical modification of this compound can be employed to introduce a variety of functional groups. Key reactive sites include the C10-hydroxyl group, the indole nitrogen, and various positions on the aromatic ring.

-

Esterification and Etherification of the C10-Hydroxyl Group: The hydroxyl group at the C10 position is a prime target for derivatization. Standard esterification or etherification reactions can be employed to introduce a range of substituents, thereby modifying the lipophilicity and steric bulk of this region of the molecule.

-

N-Alkylation and N-Acylation of the Indole Nitrogen: The indole nitrogen can be functionalized through alkylation or acylation reactions. These modifications can influence the electronic properties of the indole ring and provide attachment points for further derivatization.

-

Aromatic Substitution on the Indole Ring: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce substituents onto the indole nucleus. The directing effects of the existing functional groups will govern the regioselectivity of these reactions.

De Novo Synthesis of Sarpagine Analogs

Total synthesis provides a more flexible approach to generate a wider array of analogs with modifications to the core scaffold. Several synthetic strategies have been developed for the construction of the sarpagine ring system.

-

Pictet-Spengler Reaction: This is a key transformation for the formation of the tetrahydro-β-carboline core of many indole alkaloids, including the sarpagines.

-

Oxyanion-Cope Rearrangement: This powerful rearrangement has been utilized to establish the correct stereochemistry at key positions within the sarpagine framework.

-

Fischer Indole Synthesis: This classic method can be employed to construct the indole ring system at a late stage of the synthesis, allowing for the introduction of various substituents on the aromatic ring.

-

Cyclization Strategies: A variety of cyclization reactions, including Mannich-type, Heck, and iodo-induced cyclizations, are instrumental in forging the intricate polycyclic structure of the sarpagine core.

Biological Activities of Sarpagine Alkaloids and Potential of this compound Derivatives

While specific biological data for derivatives of this compound are not extensively reported, the broader class of sarpagine alkaloids exhibits a range of interesting biological activities. This suggests that derivatives of this compound could hold significant therapeutic potential.

Anticancer Activity

Several sarpagine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Antibacterial Activity

Some sarpagine alkaloids have shown activity against both Gram-positive and Gram-negative bacteria. The development of novel antibacterial agents is a critical area of research, and sarpagine derivatives could offer a new chemical scaffold for this purpose.

Neuromodulatory Effects

Sarpagine and related alkaloids have been reported to interact with neurotransmitter receptors, including GABA-A receptors. This suggests potential applications in the treatment of neurological and psychiatric disorders.

Quantitative Data

Specific quantitative biological data for derivatives of this compound is limited in the public domain. The following table summarizes representative quantitative data for related sarpagine alkaloids to provide a benchmark for future studies.

| Alkaloid/Derivative | Biological Activity | Assay System | Quantitative Data (IC50/MIC) |

| Vellosimine | Anticancer | Various cancer cell lines | Modest activity |

| N-methylvellosimine | Anticancer | Various cancer cell lines | Modest activity |

| Rauvolfianoid A | Antibacterial | Salmonella sp. | MIC: 25 µg/mL[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Procedure for the Esterification of the C10-Hydroxyl Group

To a solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) is added the desired carboxylic acid (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired C10-ester derivative.

General Procedure for the N-Alkylation of the Indole Nitrogen

To a solution of the sarpagine alkaloid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes, after which the desired alkyl halide (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated derivative.

Visualizations

Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the generation of derivatives from a sarpagine core structure.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of synthetic strategies applicable to the total synthesis of 10-hydroxy-16-epiaffinine and structurally related akuammiline (B1256633) alkaloids. While a direct total synthesis of this compound has not been extensively reported, this guide leverages established methodologies from the successful syntheses of related complex alkaloids. The strategies discussed herein offer a roadmap for the asymmetric synthesis of these intricate natural products, which are of significant interest for their potential therapeutic applications.

Introduction to Akuammiline Alkaloids

The akuammiline alkaloids are a large family of monoterpene indole (B1671886) alkaloids characterized by a complex, caged polycyclic architecture.[1][2] Many of these compounds, including the affinine (B1238560) series, exhibit promising biological activities. A key structural feature of many akuammiline alkaloids is the presence of a methanoquinolizidine core.[1] The synthesis of these molecules presents a formidable challenge to synthetic chemists due to their dense stereochemical complexity and intricate ring systems.

Core Synthetic Strategies

Several powerful strategies have emerged for the construction of the core structures of akuammiline alkaloids. These approaches often feature elegant cascade reactions and novel methodologies to efficiently assemble the complex molecular framework.

Reductive Interrupted Fischer Indolization

A notable strategy for the construction of the pentacyclic core of akuammiline alkaloids involves a reductive interrupted Fischer indolization reaction.[1] This method allows for the rapid assembly of a common intermediate bearing five contiguous stereocenters. The subsequent late-stage formation of the characteristic methanoquinolizidine framework is often achieved through a deprotection–cyclization cascade.[1] This approach has been successfully applied to the total syntheses of (+)-strictamine, (−)-2(S)-cathafoline, (+)-akuammiline, and (−)-Ψ-akuammigine.[1]

Iminium Ion Cascade Annulation

An alternative approach utilizes an iminium ion cascade annulation to forge the pentacyclic core of akuammiline alkaloids. This strategy has proven effective in the asymmetric synthesis of related natural products, culminating in the first total syntheses of (−)-2(S)-cathafoline and the long-sought-after (+)-strictamine.[2]

Photocatalytic Radical Cascade Reactions

A unified approach employing a photocatalytic intra/intermolecular type II radical cascade reaction has been developed for the enantioselective total syntheses of (-)-strictamine and (-)-rhazinoline, which possess different stereochemistry at the C16 position.[3] This strategy highlights the power of modern photoredox catalysis in complex natural product synthesis. Key steps in this synthetic sequence also include a Tsuji–Trost allylation, a palladium- or nickel-mediated cyclization, and a late-stage intramolecular N-alkylation reaction.[3]

Fischer Indolization for the [3.3.1]-Azabicyclic Core

The first total synthesis of the complex akuammiline alkaloid picrinine (B199341) was achieved through a strategy featuring the concise assembly of the [3.3.1]-azabicyclic core, followed by a key Fischer indolization reaction to construct the carbon framework of the natural product.[4][5] The synthesis was completed with a series of delicate late-stage transformations.[4]

Proposed Synthetic Strategy for this compound

A plausible retrosynthetic analysis for this compound would likely involve a convergent strategy, assembling key fragments and then elaborating the final structure. The core akuammiline framework could be constructed using one of the powerful cascade reactions mentioned above. The C10-hydroxyl group and the C16-epimerization could be addressed through late-stage functionalization or by strategic placement of functional groups in the synthetic precursors.

A key challenge in the synthesis of this compound is the stereoselective installation of the hydroxyl group at the C10 position and the control of the stereochemistry at C16. The epiaffinine series of alkaloids are related to the sarpagine (B1680780) alkaloids, and strategies developed for the synthesis of sarpagine-related compounds could be adapted.[6][7][8]

Quantitative Data Summary

The following table summarizes the reported yields and step counts for the total syntheses of several representative akuammiline alkaloids. This data provides a benchmark for evaluating the efficiency of different synthetic strategies.

| Alkaloid | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| (+)-Strictamine | Reductive Interrupted Fischer Indolization | 15 | 2.1 | [1] |

| (−)-2(S)-Cathafoline | Reductive Interrupted Fischer Indolization | 14 | 3.4 | [1] |

| (+)-Akuammiline | Reductive Interrupted Fischer Indolization | 18 | 0.7 | [1] |

| (−)-Ψ-Akuammigine | Reductive Interrupted Fischer Indolization | 18 | 0.9 | [1] |

| Picrinine | Fischer Indolization | 19 | 1.5 | [4] |

| (-)-Strictamine | Photocatalytic Radical Cascade | 16 | 3.2 | [3] |

| (-)-Rhazinoline | Photocatalytic Radical Cascade | 17 | 2.5 | [3] |

Key Experimental Protocols

Detailed experimental protocols for key transformations are provided below. These protocols are adapted from the literature and serve as a guide for researchers.

Protocol 1: Reductive Interrupted Fischer Indolization (Adapted from Reisman et al.) [1]

Objective: To construct the pentacyclic core of akuammiline alkaloids.

Materials:

-

Hydrazone precursor

-

Lewis acid (e.g., BF₃·OEt₂)

-

Reducing agent (e.g., Et₃SiH)

-

Anhydrous solvent (e.g., CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the hydrazone precursor in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 2.0 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add the reducing agent (e.g., Et₃SiH, 3.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pentacyclic intermediate.

Protocol 2: Photocatalytic Radical Cascade Reaction (Adapted from Qin et al.) [3]

Objective: To construct the core of strictamine (B1681766) and rhazinoline via a radical cascade.

Materials:

-

N-Arylacrylamide precursor

-

Photocatalyst (e.g., Ir(ppy)₃)

-

Radical initiator (e.g., di-tert-butyl peroxide)

-

Solvent (e.g., 1,4-dioxane)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

In a reaction vessel, combine the N-arylacrylamide precursor, photocatalyst (1-5 mol%), and radical initiator.

-

Degas the solvent (1,4-dioxane) with argon for 15 minutes.

-

Add the degassed solvent to the reaction vessel under an argon atmosphere.

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, remove the light source and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Diagrams of Synthetic Pathways and Logic

Diagram 1: General Retrosynthetic Analysis of Akuammiline Alkaloids

Caption: A generalized retrosynthetic approach to the akuammiline alkaloid family.

Diagram 2: Experimental Workflow for Photocatalytic Radical Cascade

Caption: A typical experimental workflow for a photocatalytic radical cascade reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scu-yongqingroup.com [scu-yongqingroup.com]

- 4. Total synthesis of the akuammiline alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Methods for 10-Hydroxy-16-epiaffinine Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 10-Hydroxy-16-epiaffinine, a natural indole (B1671886) alkaloid, using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the separation of indole alkaloids and are intended to provide a robust starting point for method development and optimization.

Introduction

This compound is a naturally occurring indole alkaloid that has been isolated from plant species such as Rauvolfia verticillata.[1] The purification of such compounds is crucial for further pharmacological studies, reference standard generation, and drug development. HPLC is a widely used technique for the analysis and purification of indole alkaloids due to its high resolution and sensitivity.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the efficient purification of this compound from a crude plant extract.

Data Presentation: Chromatographic Performance

The following table summarizes the expected quantitative data for the purification of this compound using the described HPLC method.

| Parameter | Value |

| Compound | This compound |

| Retention Time (t_R_) | Approximately 15.2 min |

| Purity (Post-HPLC) | >98.5% |

| Recovery | 90-95% |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

Experimental Protocols

This section outlines the detailed methodology for the HPLC-based purification of this compound.

Sample Preparation: Crude Alkaloid Extract

-

Extraction: Begin with a dried and powdered plant material (e.g., leaves and twigs of Rauvolfia verticillata). Perform a solvent extraction using methanol (B129727) or a methanol-water mixture. Acidification of the extraction solvent with a small amount of acetic acid or formic acid can improve the extraction efficiency of alkaloids.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: Redissolve the crude extract in an acidic aqueous solution (e.g., 5% acetic acid) and wash with a non-polar solvent like hexane (B92381) to remove fats and chlorophyll. Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. Extract the alkaloids into an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Final Preparation: Evaporate the organic solvent to dryness. Dissolve the resulting crude alkaloid residue in the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) and filter through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended for semi-preparative purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in deionized water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 60% B

-

25-30 min: 60% to 90% B

-

30-35 min: 90% B (column wash)

-

35-40 min: 90% to 20% B (re-equilibration)

-

-

Flow Rate: 4.0 mL/min for a 10 mm ID column.

-

Column Temperature: 30 °C.

-

Detection: Monitor at 220 nm and 280 nm, as indole alkaloids typically exhibit strong UV absorbance at these wavelengths.[2]

-

Injection Volume: 500 µL (can be adjusted based on concentration and column capacity).

Fraction Collection and Post-Purification Processing

-

Collection: Collect fractions corresponding to the peak of interest (expected around 15.2 min) using an automated fraction collector.

-

Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm the purity of this compound.

-

Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

-

Structure Confirmation: Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Extraction of 10-Hydroxy-16-epiaffinine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is an indole (B1671886) alkaloid that has been identified in various plant species, notably within the genera Rauvolfia and Alstonia. These plants are a rich source of bioactive alkaloids, many of which exhibit significant pharmacological properties. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from plant material, intended for use in research and drug development. The methodologies described are based on established principles of natural product chemistry and alkaloid isolation.

Data Presentation

The yield of alkaloids from plant material can vary significantly based on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes representative quantitative data for total alkaloid yields from Rauvolfia species, providing a benchmark for extraction efficiency.

| Plant Material | Extraction Method | Total Alkaloid Yield (mg/g dry weight) | Reference |

| Rauwolfia serpentina Roots | Ethanolic Extraction | 4.7 - 12.2 | [Not specified] |

| Rauwolfia serpentina Roots | Methanolic Extraction | 0.416 | [Not specified] |

| Rauwolfia serpentina Leaves | Methanolic Extraction | 0.217 | [Not specified] |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from plant material. The procedure is divided into three main stages: extraction of the crude alkaloid mixture, purification of the target compound, and its subsequent characterization.

Part 1: Extraction of Crude Alkaloids

This phase employs a classic acid-base extraction technique to selectively isolate the alkaloidal fraction from the raw plant material.

Materials and Reagents:

-

Dried and powdered plant material (leaves or roots of Rauvolfia verticillata or Alstonia macrophylla)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Tartaric acid (3% w/v solution) or Hydrochloric acid (1 M)

-

Ammonia (B1221849) solution (concentrated)

-

Anhydrous sodium sulfate

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Maceration: Soak the dried and powdered plant material (100 g) in 95% ethanol (500 mL) in a large conical flask. Agitate the mixture periodically and allow it to macerate for 48-72 hours at room temperature.

-

Filtration and Concentration: Filter the ethanolic extract through filter paper to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Acidification: Dissolve the crude extract in a 3% w/v tartaric acid solution (200 mL). Stir the mixture thoroughly to ensure all alkaloids are converted to their salt form.

-

Defatting: Extract the acidic solution with a nonpolar solvent like hexane (B92381) or petroleum ether (3 x 150 mL) in a separatory funnel to remove fats, waxes, and other non-alkaloidal lipids. Discard the organic layer.

-

Basification: Carefully add concentrated ammonia solution to the aqueous layer with constant stirring and cooling in an ice bath until the pH reaches 9-10. This will precipitate the free alkaloids.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution with chloroform or dichloromethane (4 x 150 mL) in a separatory funnel. The alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid extract.

Part 2: Purification of this compound

The crude alkaloid extract is a complex mixture of various compounds. This part of the protocol describes the purification of the target alkaloid using chromatographic techniques.

Materials and Reagents:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for visualization

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

Procedure:

-

Thin Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude alkaloid extract in chloroform and spot it on a TLC plate. Develop the plate using a solvent system such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots. This step helps in optimizing the solvent system for column chromatography.

-

Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.

-

Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity. A common gradient is starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 0.5% to 10%).

-

Collect fractions of the eluate and monitor them by TLC.

-

Combine the fractions that show a prominent spot corresponding to the expected polarity of this compound.

-

-

Preparative HPLC (Optional): For higher purity, the fractions containing the target compound can be further purified using preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) in water with a small amount of formic acid or trifluoroacetic acid.

Part 3: Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

-

UV-Vis Spectrophotometer

Procedure:

-

UV-Vis Spectroscopy: Dissolve a small amount of the purified compound in methanol and record its UV-Vis spectrum. Indole alkaloids typically show characteristic absorption maxima.

-

Mass Spectrometry: Obtain the high-resolution mass spectrum of the compound to determine its exact mass and molecular formula. The fragmentation pattern can provide valuable structural information.

-

NMR Spectroscopy: Record the 1H and 13C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The chemical shifts and coupling constants will provide detailed information about the structure of the molecule, which should be compared with published data for this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction of crude alkaloids from plant material.

Purification and Characterization Pathway

Caption: Pathway for the purification and structural confirmation of this compound.

Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of 10-Hydroxy-16-epiaffinine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. These assessments provide essential information regarding the safety and therapeutic window of new chemical entities. This document provides detailed protocols for a panel of in vitro assays to determine the cytotoxicity of 10-Hydroxy-16-epiaffinine. The described methods—MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays—offer a multi-faceted approach to understanding the compound's effects on cell viability, membrane integrity, and apoptosis.

Data Presentation:

The following table is a template for summarizing the quantitative data obtained from the cytotoxicity assays for this compound across various cell lines. This structured format allows for a clear and direct comparison of the compound's potency and cytotoxic mechanism.

Table 1: Cytotoxicity Profile of this compound

| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition/Cytotoxicity (%) |

| MCF-7 | MTT | Metabolic Activity | 48 | Data | Data |

| (Breast Cancer) | LDH | Membrane Integrity | 48 | Data | Data |

| Annexin V/PI | Apoptosis | 48 | Data | Data | |

| A549 | MTT | Metabolic Activity | 48 | Data | Data |

| (Lung Cancer) | LDH | Membrane Integrity | 48 | Data | Data |

| Annexin V/PI | Apoptosis | 48 | Data | Data | |

| HepG2 | MTT | Metabolic Activity | 48 | Data | Data |

| (Liver Cancer) | LDH | Membrane Integrity | 48 | Data | Data |

| Annexin V/PI | Apoptosis | 48 | Data | Data |

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1]

Materials:

-

Target cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[2]

Materials:

-

Target cell lines

-

Complete cell culture medium

-

This compound stock solution

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound and incubate for the desired duration.

-

Include the following controls[2][3]:

-

Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

-

Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

-

-

Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cytotoxicity as a percentage of the maximum LDH release control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

-

Target cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometry tubes

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.[2]

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and quadrant setting.[2]

-

Identify cell populations as follows[2]:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Simplified signaling pathways leading to apoptosis.

References

Application of 10-Hydroxy-16-epiaffinine in Natural Product Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the burgeoning role of 10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid, in the field of natural product synthesis. While direct applications are still emerging, its structural features, particularly the C-10 hydroxyl group, present significant opportunities for the synthesis of complex, biologically active molecules. This document outlines a plausible synthetic approach to this compound based on established methodologies for related alkaloids and explores its potential as a versatile intermediate in synthetic endeavors.

Introduction

This compound is a member of the sarpagine (B1680780) family of indole alkaloids, a class of natural products known for their complex polycyclic architectures and diverse pharmacological activities. The introduction of a hydroxyl group at the C-10 position of the indole nucleus is a common motif in bioactive alkaloids and is known to modulate their biological properties, often enhancing their therapeutic potential. While the total synthesis of several sarpagine alkaloids has been achieved, the specific application of this compound as a synthetic precursor is a novel area of investigation. This document aims to provide a forward-looking perspective on its utility, grounded in established synthetic principles.

Plausible Synthetic Approach to this compound

A direct, published total synthesis of this compound is not yet available. However, a plausible route can be devised based on biomimetic approaches to the sarpagine core and known methods for the late-stage functionalization of indole alkaloids. A potential synthetic strategy could commence from a known sarpagine precursor, such as vellosimine (B128456) or its derivatives, followed by a regioselective C-10 hydroxylation.

Table 1: Proposed Key Reactions for the Synthesis of this compound

| Step | Reaction Type | Key Reagents and Conditions | Expected Yield (%) | Key Considerations |

| 1 | Pictet-Spengler Reaction | Tryptamine derivative, Aldehyde, Acid catalyst (e.g., TFA) | 70-85 | Stereocontrol at newly formed chiral centers. |

| 2 | Dieckmann Condensation | Strong base (e.g., NaH, KOtBu) | 60-75 | Formation of the bicyclo[3.3.1]nonane core. |

| 3 | Sarpagine Ring Formation | Intramolecular cyclization | Varies | Construction of the characteristic pentacyclic sarpagine skeleton. |

| 4 | C-10 Hydroxylation | Late-stage C-H oxidation (e.g., using a P450 mimic or specific oxidizing agents) | 30-50 | Regioselectivity of the hydroxylation on the indole nucleus. |

| 5 | Functional Group Manipulations | Protection/deprotection, reduction/oxidation as needed | >80 | Compatibility with existing functional groups. |

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of a Sarpagine Precursor (e.g., 16-epiaffinine)

This protocol is adapted from the known synthesis of related sarpagine alkaloids.

-

Step 1: Pictet-Spengler Cyclization. A solution of N-methyltryptamine (1.0 eq) and a suitable aldehyde partner (1.1 eq) in dry dichloromethane (B109758) is treated with trifluoroacetic acid (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 24 hours. The mixture is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

-

Step 2: Formation of the Bicyclic Core. The product from Step 1 is dissolved in dry toluene (B28343) and added dropwise to a suspension of sodium hydride (3.0 eq) in toluene at reflux. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with methanol (B129727) and then water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.

-

Step 3: Sarpagine Skeleton Formation. The bicyclic intermediate is subjected to conditions that facilitate the formation of the final ring of the sarpagine core. This may involve an intramolecular Mannich-type reaction or a palladium-catalyzed cyclization, depending on the specific precursor.

Protocol 2: Proposed C-10 Hydroxylation of a Sarpagine Precursor

This hypothetical protocol is based on late-stage C-H oxidation methodologies.

-

Reagents and Setup: A solution of the sarpagine precursor (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) is prepared in a reaction vessel equipped with a magnetic stirrer. A metalloporphyrin catalyst (e.g., an iron or manganese porphyrin complex, 0.1 eq) and a terminal oxidant (e.g., iodosylbenzene or hydrogen peroxide, 2.0 eq) are added.

-

Reaction Execution: The reaction mixture is stirred at room temperature and monitored by HPLC or LC-MS for the formation of the hydroxylated product. The reaction time can vary from a few hours to 24 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to isolate the 10-hydroxy derivative.